(E)-ethyl 2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S2/c1-3-32-23(29)18-10-13-20-21(16-18)33-24(26(20)2)25-22(28)17-8-11-19(12-9-17)34(30,31)27-14-6-4-5-7-15-27/h8-13,16H,3-7,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEKIAXVLCDFQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzoyl Intermediate: This step involves the reaction of 4-(azepan-1-ylsulfonyl)benzoyl chloride with an appropriate amine to form the benzoyl intermediate.
Cyclization: The intermediate undergoes cyclization with a thiazole derivative under specific conditions to form the dihydrobenzo[d]thiazole ring.
Esterification: The final step involves the esterification of the carboxylate group with ethanol to yield the ethyl ester.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Chemistry
In chemistry, (E)-ethyl 2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound might be investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases.
Industry
In industrial applications, this compound might be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-ethyl 2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure suggests it could act as an inhibitor or modulator of specific pathways, affecting cellular processes.
Comparison with Similar Compounds
Core Heterocyclic Structure
The benzo[d]thiazole core distinguishes this compound from structurally related heterocycles:
- 1,4-Benzodioxine-based thiadiazoles (e.g., (E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide): The oxygen-rich dioxane ring enhances hydrophilicity, contrasting with the lipophilic thiazole.
Key Insight : The benzo[d]thiazole’s nitrogen atom may facilitate hydrogen bonding in biological targets, a feature absent in sulfur-only analogs.
Sulfonamide Substituents
The azepane-sulfonyl group is compared to other sulfonamide motifs:
- Triazine-sulfonylureas (e.g., metsulfuron-methyl): These agricultural herbicides feature sulfonylurea bridges and triazine rings, prioritizing polar interactions for plant enzyme targeting. The azepane group, in contrast, offers steric bulk suited for mammalian target modulation.
- Simple aryl-sulfonamides (e.g., 4-hydroxyphenyl derivatives): Smaller substituents like hydroxyl groups improve aqueous solubility but may reduce tissue penetration.
Table 1: Sulfonamide Substituent Comparison
| Compound | Sulfonamide Group | Key Property |
|---|---|---|
| Target Compound | Azepane-sulfonyl | High lipophilicity |
| Metsulfuron-methyl | Triazine-sulfonylurea | Polar, agrochemical use |
| Ethyl 6o | 4-Hydroxyphenyl | Hydrophilic |
Benzoyl Imino Group Variations
The imino-linked benzoyl group is contrasted with other aromatic substituents:
- Pyridazine/isoxazole derivatives (e.g., I-6230, I-6373): Electron-deficient heterocycles like pyridazine enhance π-π stacking, whereas the benzoyl group in the target compound offers planar rigidity.
- 4-Hydroxyphenyl derivatives : Electron-donating hydroxyl groups increase solubility but may reduce metabolic stability.
Key Insight : The azepane-sulfonylbenzoyl group balances rigidity and lipophilicity, optimizing both target binding and pharmacokinetics.
Ester Functional Groups
The ethyl ester at position 6 is compared to methyl esters in sulfonylureas (e.g., triflusulfuron-methyl):
- Methyl esters : Faster metabolic conversion to active acids, common in prodrug design.
Table 2: Ester Group Impact
| Compound | Ester Group | Metabolic Stability |
|---|---|---|
| Target Compound | Ethyl | Moderate to high |
| Triflusulfuron-methyl | Methyl | Rapid hydrolysis |
Biological Activity
The compound (E)-ethyl 2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate represents a novel chemical entity with potential biological applications. This article reviews its synthesis, biological activity, and therapeutic implications based on diverse research findings.
Chemical Structure and Synthesis
The compound can be described structurally as follows:
- Molecular Formula : C₁₄H₁₈N₂O₃S
- IUPAC Name : this compound
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as 4-(azepan-1-ylsulfonyl)benzoyl chloride and various substituted benzothiazoles. The synthetic route often includes the formation of the imine linkage followed by esterification to yield the final product.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | P. aeruginosa | 64 µg/mL |
Antifungal Activity
In addition to antibacterial effects, related compounds have also been evaluated for antifungal activity against pathogens such as Candida albicans and Aspergillus flavus. The results indicated that these compounds possess moderate to strong antifungal properties, with MIC values comparable to established antifungal agents .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been assessed in various tumor cell lines. Preliminary data suggest that this compound may selectively inhibit the proliferation of cancer cells while exhibiting lower toxicity towards normal cells. For example, a related benzothiazole derivative demonstrated an IC50 value of approximately 30 ng/mL against human breast cancer cell lines .
Table 2: Cytotoxicity Profiles
| Cell Line | IC50 (ng/mL) | Selectivity Index |
|---|---|---|
| MDA-MB-231 (Breast) | 30 | High |
| SK-Hep-1 (Liver) | 28 | Moderate |
| WI-38 (Normal) | >200 | Low |
The proposed mechanism for the biological activity of this compound involves the inhibition of key enzymes involved in bacterial cell wall synthesis and fungal ergosterol biosynthesis. Additionally, its anticancer effects may be attributed to the induction of apoptosis in tumor cells through the activation of caspase pathways.
Case Studies
Several case studies have highlighted the potential therapeutic applications of compounds similar to this compound:
- Case Study on Antibacterial Efficacy : A study involving a series of synthesized benzothiazoles demonstrated significant antibacterial activity against resistant strains of Staphylococcus aureus, suggesting a promising avenue for developing new antibiotics .
- Antifungal Treatment Exploration : Research indicated that certain derivatives could serve as effective treatments for fungal infections, particularly in immunocompromised patients where traditional antifungals fail .
Q & A
Q. Q: What are the optimal reaction conditions for synthesizing this compound?
A: Synthesis typically involves coupling the benzothiazole core with functionalized benzoyl imino groups. Key steps include:
- Using 1,4-dioxane as a solvent for improved solubility of intermediates .
- Stirring at room temperature overnight to ensure complete imine formation, followed by ice/water quenching to precipitate the product .
- Purification via preparative chromatography (e.g., silica gel or HPLC) to achieve >95% purity, as demonstrated in analogous thiazole derivatives .
Advanced Synthesis: Multi-Step Optimization
Q. Q: How can multi-step synthesis be optimized to improve yield and reduce side products?
A:
- Stepwise monitoring : Use TLC or HPLC after each reaction step to track intermediate formation and minimize side reactions (e.g., hydrolysis of the ethyl ester group) .
- Catalytic additives : Introduce molecular sieves (3 Å) to absorb byproducts like water, enhancing imine stability during coupling reactions .
- Temperature control : Maintain <50°C to prevent decomposition of the azepane sulfonyl group, which is sensitive to prolonged heat .
Basic Characterization
Q. Q: What analytical techniques are essential for confirming the structure and purity?
A:
- ¹H/¹³C NMR : Use DMSO-d₆ to resolve signals from the azepane sulfonyl (δ 1.4–1.8 ppm for CH₂ groups) and imino (δ 8.2–8.5 ppm) moieties .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H]⁺ = 503.12; experimental deviation <2 ppm) .
- HPLC : Employ a C18 column with acetonitrile/water gradient (70:30 to 90:10) to assess purity (>95%) .
Advanced Characterization: Isomer Differentiation
Q. Q: How can geometric (E/Z) isomers be distinguished experimentally?
A:
Q. Table 1: Key Spectral Signatures for Isomer Differentiation
| Technique | E-Isomer Marker | Z-Isomer Marker |
|---|---|---|
| ¹H NMR | δ 8.3 ppm (imino proton, singlet) | δ 7.9 ppm (imino proton, split) |
| IR | 1680 cm⁻¹ (C=N stretch) | 1665 cm⁻¹ (C=N stretch) |
Basic Biological Screening
Q. Q: What initial assays are recommended to evaluate bioactivity?
A:
- Enzyme inhibition assays : Test against kinases (e.g., EGFR) or proteases due to the compound’s thiazole and sulfonyl motifs .
- Antimicrobial screening : Use MIC assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
Advanced SAR & Structural Analogs
Q. Q: How do structural modifications impact bioactivity?
A: Compare analogs via SAR tables (see Table 2). For example:
Q. Table 2: Structural Analogs and Bioactivity
| Compound Modification | Target Activity (IC₅₀) | Key Property Change |
|---|---|---|
| Azepane sulfonyl → Thiophene | EGFR: 120 nM → 450 nM | Reduced kinase affinity |
| Ethyl ester → Methyl ester | MIC (S. aureus): 8 μg/mL → 32 μg/mL | Lower lipophilicity |
Data Contradiction Analysis
Q. Q: How to resolve conflicting bioactivity data across studies?
A:
- Purity verification : Re-analyze batches via HPLC; impurities >5% can skew enzyme assay results .
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab discrepancies .
- Solubility effects : Use DMSO concentrations <1% to avoid false negatives in cell-based assays .
Computational & Mechanistic Insights
Q. Q: How can computational methods elucidate interaction mechanisms?
A:
- Molecular docking : Simulate binding to EGFR (PDB: 1M17) to identify key interactions (e.g., hydrogen bonding with the imino group) .
- MD simulations : Assess the azepane sulfonyl group’s flexibility in aqueous vs. lipid environments to predict membrane permeability .
Stability & Reactivity
Q. Q: What conditions destabilize the compound during storage?
A:
- Light sensitivity : Store in amber vials at -20°C; UV exposure degrades the imino bond .
- pH-dependent hydrolysis : Avoid buffers with pH >8.0 to prevent ester group cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
